7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan
Description
Structure
3D Structure
Properties
CAS No. |
823787-32-2 |
|---|---|
Molecular Formula |
C12H11FO |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydrodibenzofuran |
InChI |
InChI=1S/C12H11FO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7H,1-4H2 |
InChI Key |
FZPGOXMOCXXPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan typically involves the fluorination of dibenzofuran derivatives. One common method includes the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite (CF3OF). These reactions often require specific conditions, such as elevated temperatures and the presence of catalysts like palladium (Pd) or bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NaOCH3, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine-substituted position .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that derivatives of dibenzo compounds, including 7-fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan, exhibit significant anticancer properties. A study demonstrated that modifications to the dibenzo structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures were tested against U87 (human glioblastoma) and HeLa (cervical adenocarcinoma) cells, showing promising results in inhibiting cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that derivatives of this compound can inhibit the release of pro-inflammatory cytokines from immune cells. This suggests potential applications in treating inflammatory diseases or conditions .
Material Science Applications
Polymer Development
this compound has been explored as a building block for synthesizing new polymeric materials. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices can improve their performance in various applications such as coatings and composites .
Nanocomposite Materials
The compound is being studied for its role in developing nanocomposite materials that can be used in electronics and photonics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Environmental Applications
Pollutant Degradation
Recent studies have highlighted the potential of this compound in environmental remediation. The compound can be utilized in photocatalytic processes to degrade organic pollutants in wastewater. Research indicates that under UV light irradiation, this compound can effectively break down harmful substances into less toxic forms .
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a recent study published in Organic Letters, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the structure significantly increased cytotoxicity compared to the parent compound .
Case Study 2: Photocatalytic Degradation
A study focused on the environmental application of this compound demonstrated its effectiveness as a photocatalyst for degrading methylene blue dye in aqueous solutions. The degradation efficiency was assessed under various light conditions, showing over 90% degradation within two hours of UV exposure .
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased efficacy in medicinal applications. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 7-fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan and analogous compounds:
Table 1: Comparative Analysis of Tetrahydrodibenzo[b,d]furan Derivatives and Related Heterocycles
Key Findings :
Nitro groups (e.g., 8-nitro derivative) introduce stronger electron-withdrawing effects, enabling applications in materials science or explosives .
Heteroatom Influence: Replacing oxygen with nitrogen (as in tetrahydroquinolines) introduces basicity and hydrogen-bonding capacity, expanding pharmacological utility (e.g., CNS drugs) . Cyclopenta[b]indole derivatives combine indole’s bioactivity with fluorine’s stability, showing promise in anticancer research .
Synthetic Accessibility :
- Methyl and nitro derivatives are synthesized regioselectively using TiCl₄ or nitro precursors, while fluorinated analogs likely require specialized fluorinating agents (e.g., Deoxo-Fluor®) .
Biological Relevance: Furan derivatives exhibit broad bioactivity (antimicrobial, antitumor), with fluorination often improving pharmacokinetics .
Biological Activity
7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS No. 823787-32-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H11F
- Molecular Weight: 188.22 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, a study screened a fragment library for whole-cell activity against Mycobacterium tuberculosis and identified several compounds with promising results . The compound's structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function.
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. In one study, it was found to induce cytotoxic effects on HeLa (cervical cancer) and U87 (glioblastoma) cell lines. The IC50 values for these cell lines were reported to be significantly lower compared to non-cancerous cell lines . This selectivity suggests its potential as a chemotherapeutic agent.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for cancer cell proliferation or microbial survival.
- DNA Interaction: Similar compounds have been shown to form adducts with DNA or interfere with DNA replication processes.
Case Studies
-
Cytotoxicity Evaluation:
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 300 µM: -
Antimicrobial Screening:
In another study focusing on antimicrobial activity against Mycobacterium tuberculosis:
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan?
The synthesis typically involves fluorination of precursor dibenzofuran derivatives. A common approach includes Friedel-Crafts acylation or cyclization reactions, followed by selective fluorination using agents like DAST (diethylaminosulfur trifluoride) or fluoroborates. For example, fluorination at the 7-position can be achieved via electrophilic aromatic substitution under controlled conditions. Catalytic methods, such as palladium-mediated cross-coupling, may also introduce fluorine while preserving the tetrahydrofuran ring structure .
Q. How is the purity and structural integrity of this compound verified?
Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC), while structural confirmation relies on nuclear magnetic resonance (NMR; H, C, F) and high-resolution mass spectrometry (HRMS). For enantiomeric purity, chiral GC or HPLC with appropriate columns is employed. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in fluorinated heterocycle studies .
Q. What safety precautions are recommended when handling this compound?
Standard laboratory safety protocols include using nitrile gloves, fume hoods, and eye protection. Storage should be in inert, airtight containers at low temperatures (-20°C) to prevent degradation. While specific toxicity data may be limited, fluorinated aromatic compounds often require handling as potential irritants or toxicants .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?
Fluorine’s electronegativity induces electron-withdrawing effects, altering the π-electron density of the dibenzofuran system. This enhances stability against oxidation and modulates reactivity in cross-coupling reactions. Computational studies (e.g., DFT calculations) reveal fluorine’s role in directing electrophilic substitution and stabilizing transition states. Comparative studies with non-fluorinated analogs show reduced Lewis basicity and altered solubility profiles .
Q. What strategies resolve stereochemical challenges during synthesis?
Asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution can control stereochemistry. Enantiomeric excess (e.e.) is quantified via chiral GC or NMR with chiral shift reagents. For diastereomers, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) achieves separation. X-ray crystallography is critical for absolute configuration determination .
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking and QSAR (quantitative structure-activity relationship) models assess interactions with biological targets (e.g., enzymes or receptors). Fluorine’s van der Waals radius and hydrophobicity are parameterized to predict binding affinity. Studies on fluorinated benzodiazepinones demonstrate enhanced blood-brain barrier penetration, suggesting potential CNS applications for structurally related compounds .
Q. What analytical techniques characterize byproducts in its synthesis?
LC-MS or GC-MS identifies minor byproducts, such as di-fluorinated isomers or ring-opened derivatives. F NMR is particularly sensitive to fluorinated impurities. For quantification, internal standards (e.g., deuterated analogs) improve accuracy in mass spectrometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Variability in yields often stems from differences in fluorination conditions (e.g., temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) methodologies identifies critical parameters. For example, excess fluorinating agents may degrade the tetrahydrofuran ring, necessitating stoichiometric control .
Q. Why do biological activity reports vary across studies?
Divergent results may arise from impurities (e.g., residual catalysts) or stereochemical heterogeneity. Reproducibility requires rigorous characterization (e.g., ≥95% purity by HPLC) and standardized bioassays. Comparative studies using enantiomerically pure samples clarify structure-activity relationships .
Methodological Tables
Table 1. Key Analytical Techniques for Characterization
Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Over-fluorination | Use milder agents (e.g., Selectfluor) | |
| Ring-opening side reactions | Lower reaction temperature (≤0°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
